molecular formula C18H24N2O2 B2616635 2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole CAS No. 2325046-11-3

2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B2616635
CAS No.: 2325046-11-3
M. Wt: 300.402
InChI Key: UHOZUKMGDZCKOK-UHFFFAOYSA-N
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Description

2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring, which is further substituted with an oxan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core, followed by the introduction of the piperidine ring and the oxan-3-ylmethyl group. Key steps may include cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole depends on its specific interactions with molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies involving molecular docking, biochemical assays, and cellular experiments are necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and piperidine-containing molecules. Examples might be:

  • 2-(1-piperidinyl)-1,3-benzoxazole
  • 2-(1-methylpiperidin-3-yl)-1,3-benzoxazole

Uniqueness

What sets 2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole apart is the specific substitution pattern, which can confer unique chemical and biological properties. The presence of the oxan-3-ylmethyl group, in particular, may influence the compound’s solubility, stability, and interaction with biological targets, making it a distinct entity in the realm of organic chemistry and drug discovery.

Properties

IUPAC Name

2-[1-(oxan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-8-17-16(7-1)19-18(22-17)15-6-3-9-20(12-15)11-14-5-4-10-21-13-14/h1-2,7-8,14-15H,3-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOZUKMGDZCKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCCOC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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